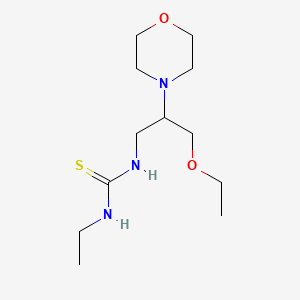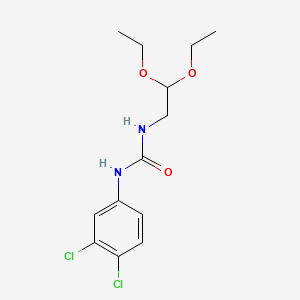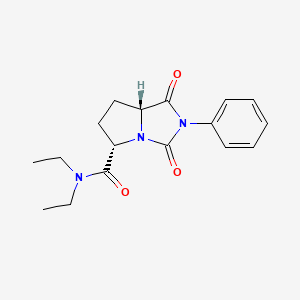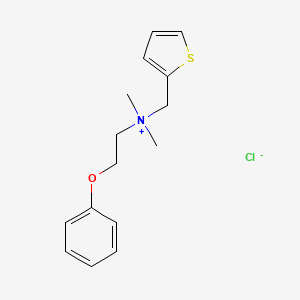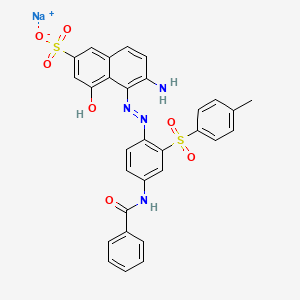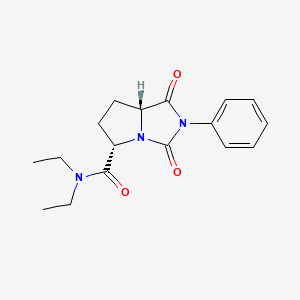
1,3-Propanediol, dicarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Propanediol, dicarbamate is a chemical compound that belongs to the class of carbamates It is known for its applications in various fields, including pharmaceuticals, where it is used as an intermediate in the synthesis of other compounds
準備方法
Synthetic Routes and Reaction Conditions
1,3-Propanediol, dicarbamate can be synthesized through several methods. One common method involves the reaction of 1,3-propanediol with phosgene to form the corresponding dichlorocarbonate derivative, which is then converted to the dicarbamate by ammoniation . This reaction is typically carried out in the presence of an acid combining compound such as sodium hydroxide or dialkylaniline to promote the reaction.
Industrial Production Methods
Industrial production of this compound often involves the use of glycerol, ethylene oxide, acrolein, or glucose as feedstocks . These feedstocks undergo various chemical processes, including hydration, hydrogenation, and carbonylation, to produce 1,3-propanediol, which is then converted to the dicarbamate.
化学反応の分析
Types of Reactions
1,3-Propanediol, dicarbamate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce carbonyl compounds, while reduction reactions may yield alcohols.
科学的研究の応用
1,3-Propanediol, dicarbamate has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: It is studied for its potential effects on biological systems and its interactions with various biomolecules.
作用機序
The mechanism of action of 1,3-propanediol, dicarbamate involves its interaction with specific molecular targets and pathways. For example, it has been shown to enhance inhibitory neurotransmission through modulation of the GABAA receptor . Additionally, it can interact with voltage-gated ion channels, such as Na+ channels, to exert its effects .
類似化合物との比較
1,3-Propanediol, dicarbamate can be compared with other similar compounds, such as:
Meprobamate: A known muscle relaxant and anxiolytic agent.
Felbamate: An anticonvulsant that is effective against seizures.
Cenobamate: A newer antiseizure drug with a unique mechanism of action.
These compounds share similar chemical structures and mechanisms of action but differ in their specific applications and efficacy.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical properties and potential for use in pharmaceuticals, industry, and scientific research make it a compound of great interest. Further research into its mechanisms of action and comparison with similar compounds will continue to uncover its full potential.
特性
CAS番号 |
91144-51-3 |
|---|---|
分子式 |
C5H10N2O4 |
分子量 |
162.14 g/mol |
IUPAC名 |
3-carbamoyloxypropyl carbamate |
InChI |
InChI=1S/C5H10N2O4/c6-4(8)10-2-1-3-11-5(7)9/h1-3H2,(H2,6,8)(H2,7,9) |
InChIキー |
OFHQHVCVSKOCCH-UHFFFAOYSA-N |
正規SMILES |
C(COC(=O)N)COC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







